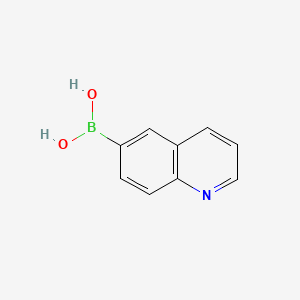

Quinoline-6-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

quinolin-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOLSBLXNMVKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400626 | |

| Record name | Quinoline-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376581-24-7 | |

| Record name | Quinoline-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-6-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quinoline-6-boronic acid: A Technical Guide for Researchers

CAS Number: 376581-24-7

This technical guide provides an in-depth overview of Quinoline-6-boronic acid, a versatile building block in modern organic synthesis, particularly for professionals in drug discovery and development. This document outlines its chemical and physical properties, safety information, and its critical role in the Suzuki-Miyaura cross-coupling reaction.

Core Properties and Safety Information

This compound is a white to light yellow crystalline powder.[1] Its key properties are summarized below, providing a quick reference for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 376581-24-7 | [1] |

| Molecular Formula | C₉H₈BNO₂ | [2] |

| Molecular Weight | 172.98 g/mol | [2] |

| Melting Point | 155.0 to 159.0 °C | [1] |

| Appearance | White to Light yellow powder to crystal | [1] |

| Purity | ≥95% to ≥99% (technique dependent) | [3][4] |

| IUPAC Name | quinolin-6-ylboronic acid | [2][5] |

| Synonyms | 6-Quinolinylboronic acid, this compound | [1] |

Table 2: Safety and Handling Information

| Hazard Statement | Description | Precautionary Statement |

| H315 | Causes skin irritation | P261, P264, P280, P302+P352 |

| H319 | Causes serious eye irritation | P305+P351+P338 |

| H335 | May cause respiratory irritation | P271, P304+P340 |

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.[2][6]

Synthetic Methodologies

General Experimental Protocol: Synthesis of a Quinoline Boronic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reaction Setup: A two-necked round-bottom flask is charged with the starting haloquinoline (e.g., 6-bromoquinoline) and anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon).

-

Borylation: The solution is cooled to -78 °C using a dry ice/acetone bath. Triisopropyl borate is added.

-

Lithiation: An n-butyllithium solution in hexanes is added dropwise over a period of one hour, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional two hours at this temperature.

-

Quenching and Workup: The reaction is warmed to 0 °C and quenched by the addition of a 2M hydrochloric acid solution. The pH is then adjusted to 7 with a sodium bicarbonate solution.

-

Extraction and Purification: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system like hexane.[7]

Caption: Generalized workflow for the synthesis of a quinoline boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an aryl or vinyl boronic acid and an aryl or vinyl halide.[8] This methodology is extensively used in the pharmaceutical industry to construct complex molecular scaffolds found in many drug candidates.[9][10][11] The quinoline moiety itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[8][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an aryl boronic acid (like this compound) with an aryl halide. Optimization of the catalyst, base, and solvent is often necessary.

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added.

-

Reaction: The mixture is heated (typically to 80-110 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[14]

Conclusion

This compound is a valuable and versatile reagent for researchers, particularly in the field of medicinal chemistry. Its ability to participate in robust and reliable C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it an essential tool for the synthesis of novel compounds with potential therapeutic applications. Understanding its properties, handling requirements, and reaction protocols is crucial for its effective use in the laboratory.

References

- 1. Quinolin-6-ylboronic Acid | 376581-24-7 | TCI EUROPE N.V. [tcichemicals.com]

- 2. Quinolin-6-ylboronic Acid (contains varying amounts of Anhydride) | C9H8BNO2 | CID 4192671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. Quinolin-6-ylboronic acid | 376581-24-7 [sigmaaldrich.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. nbinno.com [nbinno.com]

- 10. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]

An In-Depth Technical Guide to the Synthesis and Characterization of Quinoline-6-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-6-boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the quinoline-6-yl moiety into a diverse range of molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for a multi-step synthesis, commencing from 4-bromoaniline, are presented. Furthermore, this document outlines the key characterization techniques and corresponding data for the final product, ensuring researchers have a reliable reference for its preparation and verification.

Introduction

The quinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Consequently, the development of versatile quinoline-based building blocks is of significant interest to the drug discovery and development community. This compound serves as a key intermediate, enabling the facile installation of the quinoline core onto various molecular frameworks through robust and high-yielding carbon-carbon bond-forming reactions. This guide details a reliable synthetic route to this compound and provides its essential characterization data.

Synthesis of this compound

The synthesis of this compound is typically achieved through a three-step sequence starting from 4-bromoaniline. The overall synthetic pathway involves the Skraup synthesis of 6-bromoquinoline, followed by a Miyaura borylation to form the corresponding pinacol boronate ester, and concluding with the hydrolysis of the ester to yield the final boronic acid.

Experimental Protocols

Step 1: Synthesis of 6-Bromoquinoline via Skraup Reaction [1]

The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2]

-

Materials:

-

4-Bromoaniline

-

Anhydrous glycerol

-

Concentrated sulfuric acid

-

Oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

Toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add 4-bromoaniline to the sulfuric acid with stirring.

-

Add the oxidizing agent to the mixture.

-

Heat the mixture with stirring to 140-145 °C.[1]

-

Once the temperature is stable, add anhydrous glycerol dropwise from the dropping funnel over a period of time, while maintaining the reaction temperature.

-

After the addition is complete, continue to heat the reaction mixture for several hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.

-

Transfer the neutralized solution to a separatory funnel and extract the product with toluene (3 x volumes).[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-bromoquinoline.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Step 2: Synthesis of this compound Pinacol Ester via Miyaura Borylation [3][4][5]

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-boron bond.[4][5][6]

-

Materials:

-

6-Bromoquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

-

Base (e.g., potassium acetate (KOAc))

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMSO)

-

-

Procedure:

-

To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add 6-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), the palladium catalyst (e.g., 3 mol%), and the base (e.g., 3.0 equiv).[3]

-

Add the anhydrous and degassed solvent via syringe.

-

Seal the vessel and heat the reaction mixture with stirring (typically at 80-100 °C) for the required time (e.g., 12-24 hours).

-

Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR of an aliquot).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound pinacol ester.

-

Step 3: Hydrolysis of this compound Pinacol Ester

The final step is the hydrolysis of the pinacol ester to the desired boronic acid.

-

Materials:

-

This compound pinacol ester

-

Solvent (e.g., acetone, methanol, or a mixture of THF and water)

-

Acid (e.g., HCl) or base (e.g., NaOH)

-

-

Procedure:

-

Dissolve the this compound pinacol ester in a suitable solvent.

-

Add an aqueous solution of an acid or base.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

-

If an acid was used, neutralize the reaction mixture with a base. If a base was used, acidify the mixture to precipitate the boronic acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

The product can be further purified by recrystallization if necessary.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 376581-24-7 |

| Molecular Formula | C₉H₈BNO₂ |

| Molecular Weight | 172.98 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 106-109 °C |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~8.9 | dd | ~4.2, 1.7 | Quinoline Ring |

| H-4 | ~8.6 | dd | ~8.4, 1.7 | Quinoline Ring |

| H-8 | ~8.1 | d | ~8.2 | Quinoline Ring |

| H-5 | ~8.0 | d | ~1.5 | Quinoline Ring |

| H-7 | ~7.8 | dd | ~8.2, 1.5 | Quinoline Ring |

| H-3 | ~7.5 | dd | ~8.4, 4.2 | Quinoline Ring |

| B(OH)₂ | broad s | - | - | Boronic acid protons |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C-8a | ~149 | Quinoline Ring |

| C-2 | ~148 | Quinoline Ring |

| C-4 | ~147 | Quinoline Ring |

| C-7 | ~136 | Quinoline Ring |

| C-4a | ~130 | Quinoline Ring |

| C-5 | ~129 | Quinoline Ring |

| C-3 | ~128 | Quinoline Ring |

| C-8 | ~121 | Quinoline Ring |

| C-6 | (ipso-carbon, often broad or not observed) | Quinoline Ring |

| ¹¹B NMR | Chemical Shift (δ, ppm) | Assignment |

| B | ~28-33 | trigonal boronic acid |

Note: NMR chemical shifts are dependent on the solvent and concentration. The values presented are approximate and should be used as a guide.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Mass Spectrometry | m/z | Assignment |

| [M+H]⁺ | 174.07 | Protonated Molecule |

| [M-H₂O+H]⁺ | 156.06 | Loss of water |

Note: Fragmentation patterns can vary depending on the ionization technique (e.g., ESI, EI).

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant.

-

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined multi-step synthesis is robust and scalable, and the provided characterization data serves as a reliable reference for product verification. The availability of this key building block through the described procedures will facilitate further research and development in areas where the quinoline motif is of importance.

References

Physical and chemical properties of quinoline boronic acids

An In-depth Technical Guide on the Physical and Chemical Properties of Quinoline Boronic Acids

Introduction

Quinoline boronic acids are a class of heterocyclic organic compounds that incorporate both a quinoline ring system and a boronic acid functional group (-B(OH)₂). This unique combination makes them highly valuable building blocks in modern organic synthesis and medicinal chemistry.[1][2][3] The quinoline scaffold is a privileged structure found in numerous pharmaceuticals, while the boronic acid moiety is renowned for its utility in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[4][5][6]

This technical guide provides a comprehensive overview of the physical and chemical properties of quinoline boronic acids, tailored for researchers, scientists, and drug development professionals. It details their synthesis, reactivity, and characterization, with a focus on quantitative data and established experimental protocols.

Physical and Spectroscopic Properties

The physical properties of quinoline boronic acids can vary depending on the position of the boronic acid group on the quinoline ring. Generally, they are solids at room temperature, with colors ranging from white to light brown.[1][3][7] Their solubility is typically limited in water but greater in organic solvents.[8][9]

Tabulated Physical Properties

The following tables summarize key physical properties for several common isomers of quinoline boronic acid.

Table 1: Physical Properties of Quinoline Boronic Acid Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Quinolineboronic acid | N/A | C₉H₈BNO₂ | 172.98[10] | Not specified | Solid[10] |

| 3-Quinolineboronic acid | 191162-39-7 | C₉H₈BNO₂ | 172.98 | 191-196 or 148-155[11] | Solid |

| 4-Quinolineboronic acid | Not specified | C₉H₈BNO₂ | 172.98[12] | Not specified | Not specified |

| 5-Quinolineboronic acid | 355386-94-6[1][13] | C₉H₈BNO₂ | 172.98[1][13] | Not specified | Light yellow to brown powder[1] |

| 8-Quinolineboronic acid | 86-58-8[3][14] | C₉H₈BNO₂ | 172.98[3][14] | >300[3] | White to slightly yellow crystalline powder[3] |

Tabulated Computed Properties

Computational models provide additional insights into the physicochemical properties of these molecules.

Table 2: Computed Physicochemical Properties of Quinoline Boronic Acid Isomers

| Isomer | Topological Polar Surface Area (Ų) | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |

| 3-Quinolineboronic acid | 53.4 | 2 | 3 | 1 |

| 5-Quinolineboronic acid | 53.4[13] | 2[13] | 3[13] | 1[13] |

| 8-Quinolineboronic acid | 53.4[14] | 2 | 3 | 1 |

Chemical Properties and Reactivity

The chemistry of quinoline boronic acids is dominated by the reactivity of the boronic acid group and influenced by the electronic nature of the quinoline ring.

Acidity and pKa

Boronic acids are Lewis acids that can accept a hydroxide ion to form a more nucleophilic boronate species. This equilibrium is crucial for their reactivity in cross-coupling reactions. The pKa of the boronic acid group is a key parameter governing this equilibrium.[6][9] For quinoline-3-boronic acid pinacolate, a protected form, the predicted pKa is approximately 5.12.[7][8][15] The acidity, and therefore the reactivity, can be influenced by the electronic properties of substituents on the quinoline ring.[4]

Stability and Degradation

A significant challenge in working with boronic acids is their potential instability. They can undergo decomposition on the benchtop via processes like protodeboronation, oxidation, and polymerization.[16] This instability can be particularly pronounced for certain heterocyclic boronic acids, affecting their storage and cross-coupling efficiency.[16] To address this, air-stable surrogates such as N-methyliminodiacetic acid (MIDA) boronates have been developed, which can release the unstable boronic acid in situ under reaction conditions.[16]

Reactivity in Suzuki-Miyaura Cross-Coupling

The premier application of quinoline boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[1][6] This reaction is a cornerstone of modern synthesis, enabling the construction of complex biaryl and heteroaryl structures.[5][17]

The catalytic cycle involves three main steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl/heteroaryl halide (or triflate) bond.

-

Transmetalation: The organic group is transferred from the activated boronate to the palladium center. This is often the rate-determining step and requires base activation of the boronic acid.[4][6]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reactivity of quinoline boronic acid isomers is heavily influenced by electronic and steric effects.[4]

-

Electronic Effects: The pyrimidine ring of quinoline is electron-deficient, particularly at the 2- and 4-positions. A boronic acid group on the more electron-rich benzene portion (positions 5, 6, 7, 8) is generally more reactive as it leads to a more nucleophilic boronate species, facilitating the transmetalation step.[4]

-

Steric Effects: Steric hindrance around the boronic acid group can impede its approach to the palladium center, slowing the reaction.

Experimental Protocols

Detailed and reliable protocols are essential for the successful synthesis and characterization of quinoline boronic acids.

Synthesis Protocol: 3-Quinolineboronic Acid

The following is a general and effective procedure for synthesizing 3-quinolineboronic acid from 3-bromoquinoline via a lithium-halogen exchange followed by borylation.[18]

Materials and Equipment:

-

3-Bromoquinoline

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi), 2M solution in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2M solution

-

Sodium bicarbonate (NaHCO₃), 2M solution

-

Ethyl acetate (EA)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Two-necked round-bottomed flask, dropping funnel, Schlenk line/inert gas setup, dry ice/acetone bath

Procedure:

-

Under an inert nitrogen atmosphere, add 3-bromoquinoline (1.0 eq) and triisopropyl borate (2.0 eq) to a two-necked flask and dissolve in anhydrous THF.[18]

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[18]

-

Slowly add n-butyllithium (2.0 eq) dropwise over 1 hour, maintaining the temperature at -78 °C.[18]

-

Stir the reaction mixture at -78 °C for an additional 2 hours after the addition is complete.[18]

-

Remove the cooling bath and allow the reaction to slowly warm to 0 °C.[18]

-

Quench the reaction by carefully adding 2M HCl solution.[18]

-

Neutralize the mixture to pH 7 by adding 2M NaHCO₃ solution.[18]

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[18]

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[18]

-

Add hexane to the residue to precipitate the product. Filter the resulting white solid to yield 3-quinolineboronic acid.[18]

Caption: A typical experimental workflow for the synthesis of 3-quinolineboronic acid.

Characterization Protocol: A General Workflow

Proper characterization is crucial to confirm the identity, purity, and structure of the synthesized quinoline boronic acid.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the organic framework. ¹¹B NMR is particularly useful for characterizing boronic acids, as the chemical shift is sensitive to the hybridization state (sp² for the trigonal acid vs. sp³ for the tetrahedral boronate) and coordination environment of the boron atom.[19][20][21]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.[22][23]

-

Infrared (IR) Spectroscopy: Can identify characteristic functional group vibrations, such as O-H stretching for the boronic acid and C=N/C=C stretching for the quinoline ring.

-

Melting Point Analysis: A sharp melting point range is an indicator of purity.

Caption: A logical workflow for the characterization of a synthesized compound.

Applications in Medicinal Chemistry and Biology

Quinoline boronic acids are of growing interest in drug discovery.[24][25] The boronic acid group can act as a key pharmacophore, often by forming reversible covalent bonds with active site serine or threonine residues in enzymes.[26]

-

Enzyme Inhibition: They have been investigated as inhibitors of various enzymes. For instance, certain quinolone boronic acid derivatives have been shown to inhibit mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are implicated in viral replication.[24] More recently, pyrazolo[4,3-f]quinoline compounds containing a boronic acid moiety have been identified as dual CLK/ROCK kinase inhibitors with anticancer properties.[22]

-

Sensing and Diagnostics: The ability of boronic acids to reversibly bind with cis-diols makes them suitable for developing sensors for sugars and other biologically important molecules.[2][3]

Caption: Simplified diagram of a signaling pathway inhibited by a quinoline boronic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. watsonnoke.com [watsonnoke.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. QUINOLINE-3-BORONIC ACID PINACOLATE | 171364-85-5 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-2-boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 11. 191162-39-7 CAS MSDS (3-Quinolineboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Quinoline-4-boronic acid | C9H8BNO2 | CID 2762748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Quinolin-5-ylboronic acid | C9H8BNO2 | CID 5153389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 8-Quinolineboronic acid | C9H8BNO2 | CID 2734380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. QUINOLINE-3-BORONIC ACID PINACOLATE CAS#: 171364-85-5 [chemicalbook.com]

- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 19. par.nsf.gov [par.nsf.gov]

- 20. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. DSpace [kuscholarworks.ku.edu]

Quinoline-6-boronic Acid: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Molecular Structure, Properties, and Applications of Quinoline-6-boronic Acid for Researchers, Scientists, and Drug Development Professionals.

This compound is a versatile heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from the presence of the boronic acid functional group, which enables it to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of its molecular structure, key properties, and a detailed experimental protocol for a representative application.

Molecular Structure and Properties

This compound is characterized by a quinoline bicyclic heteroaromatic ring system with a boronic acid group (-B(OH)₂) substituted at the 6-position.

Table 1: Key Molecular and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BNO₂[1][2][3] |

| Molecular Weight | 172.98 g/mol [1][2][3] |

| IUPAC Name | quinolin-6-ylboronic acid[1] |

| CAS Number | 376581-24-7[1][2][3] |

| SMILES Notation | OB(O)C1=CC2=CC=CN=C2C=C1[2][3] |

| Physical Form | White Crystalline Powder[2][3] |

| Melting Point | 144.0°C to 145.0°C[2][3] |

Key Applications in Organic Synthesis

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the quinoline scaffold and various aryl or vinyl halides, providing a powerful tool for the synthesis of substituted quinolines and biquinolines. These structures are prevalent in many biologically active compounds.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize a substituted 6,6'-biquinoline derivative, a common application of this compound and its derivatives.

Reaction Scheme:

Substituted 6-bromoquinoline + Substituted this compound → Substituted 6,6'-biquinoline

Materials and Reagents:

-

Substituted 6-bromoquinoline (1.0 equivalent)

-

Substituted this compound (1.2 equivalents)[1]

-

Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)[1]

-

Base (e.g., Na₂CO₃, 2.0 equivalents)[1]

-

Solvent (e.g., DMF/H₂O mixture, 4:1)[1]

-

Microwave reaction vial

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a microwave reaction vial, add the substituted 6-bromoquinoline (1.0 eq), substituted this compound (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).[1]

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 DMF/H₂O) to the vial.[1]

-

Microwave Irradiation: Seal the vial tightly and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[1] Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[1]

-

Purification: Concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield the pure substituted 6,6'-biquinoline.[1]

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and the catalytic cycle of the Suzuki-Miyaura reaction.

References

Spectroscopic Profile of Quinoline-6-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Quinoline-6-boronic acid, a key building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound verification, quality control, and further research applications.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the tables below. These values are compiled from typical spectroscopic behaviors of quinoline and arylboronic acid moieties and serve as a reference for compound identification.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.90 | dd | 1.7, 0.9 | H-2 |

| ~8.50 | d | 8.2 | H-4 |

| ~8.20 | d | 1.5 | H-5 |

| ~8.10 | d | 8.7 | H-8 |

| ~7.95 | dd | 8.7, 1.9 | H-7 |

| ~7.50 | dd | 8.2, 4.2 | H-3 |

| ~5.50 (broad s) | s | - | B(OH)₂ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~151.0 | C-2 |

| ~148.5 | C-8a |

| ~138.0 | C-4 |

| ~135.5 | C-5 |

| ~130.0 | C-7 |

| ~129.5 | C-4a |

| ~128.0 | C-8 |

| ~122.0 | C-3 |

| ~133.0 (broad) | C-6 (ipso-carbon attached to Boron) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (boronic acid) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| ~1350 | Strong | B-O stretch |

| ~1100 | Medium | C-B stretch |

| ~830 | Strong | C-H out-of-plane bend (para-substituted-like) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 173.06 | 100 | [M]⁺ (Molecular Ion) |

| 155.05 | ~80 | [M - H₂O]⁺ |

| 128.05 | ~60 | [M - B(OH)₂]⁺ (loss of boronic acid group) |

| 101.04 | ~40 | [C₇H₅N]⁺ (fragment from quinoline ring) |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Tune and shim the spectrometer for the chosen solvent.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Typically, 16 to 64 scans are sufficient, depending on the sample concentration.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample (KBr pellet or on the ATR crystal) in the IR beam path and record the spectrum.

-

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization Method:

-

Electron Ionization (EI): Introduce the sample (often via a direct insertion probe for solids) into the ion source where it is bombarded with high-energy electrons.

-

Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source. This is a softer ionization technique often used for more polar or fragile molecules.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

The Synthesis of Quinoline Boronic Acids: A Journey from Classical Methods to Modern Innovations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline boronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry and drug discovery. Their utility as versatile building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has cemented their importance in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The quinoline scaffold itself is a key pharmacophore found in a wide array of biologically active compounds. Consequently, the development of efficient and regioselective methods for the synthesis of quinoline boronic acids has been a significant area of research. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, comparative data, and visual representations of key chemical pathways.

Historical Development of Synthetic Methodologies

The journey to synthesize quinoline boronic acids is intrinsically linked to the broader history of boronic acid chemistry. The first reported synthesis of a boronic acid dates back to 1860 when Edward Frankland prepared ethylboronic acid. However, it was the development of methods for the synthesis of aryl boronic acids that paved the way for their application in cross-coupling reactions and, subsequently, for the preparation of heteroaryl boronic acids like those of quinoline. The evolution of these synthetic methods can be broadly categorized into three key eras: early approaches relying on classical organometallic chemistry, the advent of palladium-catalyzed cross-coupling, and the modern era of direct C-H functionalization.

Early Approaches: The Organometallic Era

The earliest methods for the synthesis of aryl boronic acids involved the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters. This classical approach, while effective, often required harsh reaction conditions and showed limited functional group tolerance.

One of the most significant early methods for generating the necessary organometallic intermediates from haloarenes was the lithium-halogen exchange . This reaction, typically carried out at very low temperatures, allows for the facile generation of an organolithium species from an aryl halide, which can then be trapped with a trialkyl borate to form the boronic ester. Subsequent hydrolysis then yields the desired boronic acid. This method proved to be applicable to the synthesis of quinoline boronic acids from haloquinolines.

Experimental Protocol: Synthesis of 3-Quinolineboronic Acid via Lithium-Halogen Exchange

-

Reaction Setup: To a 250 mL two-necked round-bottomed flask under a nitrogen atmosphere, add 3-bromoquinoline (3.00 g, 14.49 mmol) and dissolve it in 100 mL of anhydrous tetrahydrofuran (THF).

-

Borylation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add triisopropyl borate (3.30 mL, 29.06 mmol).

-

Lithiation: Slowly add a 2M solution of n-butyllithium in hexane (14.50 mL, 29.00 mmol) dropwise over a period of 1 hour, maintaining the temperature at -78 °C.

-

Reaction Progression: Stir the reaction mixture at -78 °C for an additional 2 hours.

-

Quenching and Work-up: Remove the dry ice/acetone bath and allow the reaction to warm to 0 °C. Quench the reaction by adding 2 M hydrochloric acid. Adjust the pH to 7 with a 2 M sodium bicarbonate solution.

-

Extraction and Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Precipitate the product by adding hexane to afford 3-quinolineboronic acid as a white solid.

The Advent of Palladium-Catalyzed Cross-Coupling: The Miyaura Borylation

A paradigm shift in the synthesis of boronic acids occurred with the development of palladium-catalyzed cross-coupling reactions. The Miyaura borylation reaction , first reported in the 1990s, provided a milder and more functional group tolerant alternative to the classical organometallic methods. This reaction typically involves the coupling of an aryl or heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronic ester can then be hydrolyzed to the boronic acid or used directly in subsequent reactions. The Miyaura borylation has been widely applied to the synthesis of a variety of quinoline boronic acid isomers from the corresponding haloquinolines.

Experimental Protocol: Palladium-Catalyzed Borylation of 4-Chloroquinoline

-

Reaction Setup: In a reaction vessel, combine the 4-chloroquinoline derivative (0.5 mmol), bis(pinacolato)diboron (0.75 mmol), a suitable base (e.g., potassium acetate, 1.0 mmol), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).

-

Solvent: Add 1,4-dioxane (2 mL) as the solvent.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for a designated time, monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and wash with water or brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-(pinacolato)borylquinoline.

-

Hydrolysis (if required): The resulting boronic ester can be hydrolyzed to the corresponding boronic acid by treatment with an acid, such as HCl.

The Modern Era of C-H Functionalization

The most recent and arguably most elegant approach to the synthesis of quinoline boronic acids is through the direct iridium-catalyzed C-H borylation of the quinoline core. This method circumvents the need for pre-functionalized haloquinolines, offering a more atom-economical and efficient route. The regioselectivity of the C-H borylation is often governed by steric and electronic factors, and various iridium-ligand systems have been developed to control the position of borylation on the quinoline ring. For instance, the C8 position of quinolines can be selectively borylated using specific iridium catalysts.

Experimental Protocol: Iridium-Catalyzed C8-Borylation of Quinoline

-

Catalyst System: A heterogeneous Ir catalyst system based on a silica-supported cage-type monophosphane ligand (SMAP) is often employed for C8-selective borylation.

-

Reaction Setup: In a reaction vessel, combine the quinoline derivative, bis(pinacolato)diboron, and the iridium catalyst system in a suitable solvent.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures under an inert atmosphere. The progress of the reaction is monitored by analytical techniques such as GC-MS or NMR.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by filtration to remove the heterogeneous catalyst, followed by solvent evaporation. The resulting crude product is then purified by column chromatography to yield the C8-borylated quinoline pinacol ester.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular quinoline boronic acid depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a summary of quantitative data for different synthetic approaches to various quinoline boronic acid isomers.

| Quinoline Boronic Acid Isomer | Synthetic Method | Starting Material | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Quinolineboronic acid | Lithium-Halogen Exchange | 3-Bromoquinoline | n-BuLi, B(OⁱPr)₃ | THF | -78 to 0 | 3 | 80 | |

| 4-Quinolineboronic acid | Pfitzinger Reaction followed by Suzuki Coupling | Isatin, 4'-Bromoacetophenone, Arylboronic acid | KOH, Pd(PPh₃)₄ | EtOH/H₂O, Dioxane/H₂O | Reflux, 130 | 12-48, 1.5 | 7-93 (Suzuki step) | |

| 8-Quinolineboronic acid | Suzuki-Miyaura Coupling | 8-Chloro-2-methylquinoline | B₂(OH)₄, Pd catalyst | - | 80 | 1 | 65 | |

| Various Isomers | Ir-catalyzed C-H Borylation | Substituted Quinolines | [Ir(cod)Cl]₂, dtbpy | Octane | - | - | up to 84 | |

| 4-Borylated Quinolines | Pd-catalyzed Borylation | 4-Chloroquinolines | B₂pin₂, Pd(dppf)Cl₂ | 1,4-Dioxane | - | - | Good yields |

Conclusion

The synthesis of quinoline boronic acids has undergone a remarkable evolution, progressing from classical organometallic methods to highly sophisticated transition metal-catalyzed reactions. The early reliance on lithium-halogen exchange and Grignard reactions provided the foundational chemistry but was often limited by harsh conditions and poor functional group compatibility. The advent of palladium-catalyzed Miyaura borylation revolutionized the field, offering a milder and more versatile approach. Most recently, iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct and atom-economical synthesis of these important building blocks. For researchers and drug development professionals, a thorough understanding of this historical progression and the nuances of each synthetic methodology is crucial for the rational design and efficient synthesis of novel quinoline-based compounds with potential therapeutic applications. Future developments in this field will likely focus on the discovery of even more selective, sustainable, and cost-effective catalytic systems for the synthesis of a wider range of functionalized quinoline boronic acids.

Theoretical Properties and Computational Studies of Quinoline Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties and computational studies of quinoline boronic acids. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecular characteristics and computational modeling of this important class of compounds.

Introduction to Quinoline Boronic Acids

Quinoline boronic acids are a class of organic compounds that incorporate both the quinoline heterocyclic scaffold and a boronic acid functional group. The quinoline moiety is a privileged structure in medicinal chemistry, found in numerous natural and synthetic bioactive molecules with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols, its role in Suzuki-Miyaura cross-coupling reactions, and its increasing importance in the design of enzyme inhibitors and sensors. The combination of these two moieties in quinoline boronic acids results in compounds with unique chemical and biological properties, making them attractive targets for theoretical and computational investigation.

Theoretical Properties of Quinoline Boronic Acids

The electronic and structural properties of quinoline boronic acids are fundamental to understanding their reactivity, molecular interactions, and potential biological activity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these properties.

Electronic Properties

DFT calculations can provide valuable information about the electronic structure of quinoline boronic acids. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the electrostatic potential (ESP), and the dipole moment. These parameters help in predicting the reactivity, stability, and potential interaction sites of the molecules.

Table 1: Calculated Electronic Properties of Selected Quinoline Derivatives (Illustrative Examples)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Computational Method | Reference |

| Quinoline Derivative A | -0.23296 | -0.07206 | 0.1609 | 0.464 | DFT/B3LYP/6-311+G(d,p) | |

| Quinoline Derivative B | -0.23664 | -0.08944 | 0.1472 | 0.455 | DFT/B3LYP/6-311+G(d,p) | |

| Quinoline Derivative C | -0.23976 | -0.09796 | 0.1418 | 0.4515 | DFT/B3LYP/6-311+G(d,p) | |

| Quinoline Derivative D | -0.207 | -0.06941 | 0.138 | 2.150 | DFT/B3LYP/6-311+G(d,p) | |

| Quinoline Derivative E | -0.102 | -0.033 | 0.069 | - | DFT/B3LYP/6-311+G(d,p) | [2] |

Note: The data in this table is for illustrative purposes and is derived from studies on various quinoline derivatives, not necessarily the parent boronic acids. The specific values are highly dependent on the substituents and the computational methodology.

Molecular Geometry and Reactivity Descriptors

The three-dimensional structure of quinoline boronic acids dictates their ability to interact with biological targets. Computational methods can predict optimized geometries, bond lengths, and bond angles. Furthermore, global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.[1]

Computational Studies of Quinoline Boronic Acids

Computational studies on quinoline boronic acids and their derivatives have been instrumental in understanding their structure-activity relationships (SAR) and guiding the design of new therapeutic agents.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinoline boronic acids, docking studies have been employed to investigate their binding modes with protein targets, such as kinases. These studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and selectivity of the compounds.

Quantum Chemical Calculations

As discussed, DFT calculations are central to understanding the intrinsic properties of these molecules. Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of these compounds.[1][3]

Experimental Protocols

The synthesis and characterization of quinoline boronic acids are crucial for validating computational predictions and for their use in further studies.

Synthesis of Quinoline-3-boronic acid

A general procedure for the synthesis of quinoline-3-boronic acid from 3-bromoquinoline is as follows:

Materials:

-

3-bromoquinoline

-

Triisopropyl borate

-

n-butyllithium (2M solution in hexane)

-

Anhydrous tetrahydrofuran (THF)

-

2M Hydrochloric acid (HCl)

-

2M Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

To a two-necked 250 mL round-bottom flask under a nitrogen atmosphere, add 3-bromoquinoline (3.00 g, 14.49 mmol) and triisopropyl borate (3.30 mL, 29.06 mmol) dissolved in anhydrous THF (100 mL).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a 2M hexane solution of n-butyllithium (14.50 mL, 29.00 mmol) dropwise over 1 hour.

-

Maintain the reaction at -78 °C for an additional 2 hours.

-

Remove the cooling bath and allow the reaction to warm to 0 °C.

-

Quench the reaction by adding 2 M HCl solution.

-

Adjust the pH to 7 with a 2 M NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Precipitate the product by adding hexane to yield quinoline-3-boronic acid as a white solid.[4]

Characterization

The synthesized quinoline boronic acids are typically characterized using a variety of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Table 2: Physical and Spectroscopic Data for Selected Quinoline Boronic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Spectroscopic Data |

| Quinoline-2-boronic acid | - | C₉H₈BNO₂ | 172.98 | Solid | Not readily available |

| Quinoline-3-boronic acid | 191162-39-7 | C₉H₈BNO₂ | 172.98 | White solid | Not readily available |

| Quinoline-4-boronic acid | 371764-64-6 | C₉H₈BNO₂ | 172.98 | Solid | Not readily available |

| Quinoline-5-boronic acid | 355386-94-6 | C₉H₈BNO₂ | 172.98 | Light yellow to brown powder | ¹H NMR, IR, MS available from commercial sources[5][6] |

| Quinoline-6-boronic acid | 376581-24-7 | C₉H₈BNO₂ | 172.98 | - | Not readily available |

| Quinoline-7-boronic acid | 629644-82-2 | C₉H₈BNO₂ | 172.98 | - | Not readily available |

| Quinoline-8-boronic acid | 86-58-8 | C₉H₈BNO₂ | 172.98 | Solid | ¹H NMR, ¹³C NMR available from commercial sources[7] |

Note: Detailed, published spectroscopic data for the parent quinoline boronic acids is sparse in the readily available literature. The data is often held by commercial suppliers.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of quinoline boronic acids.

Caption: General workflow for the synthesis, characterization, and computational study of quinoline boronic acids.

Signaling Pathway Inhibition

Certain complex derivatives of quinoline boronic acids have been investigated as inhibitors of protein kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK) and CDC-like kinase (CLK). These kinases are involved in crucial cellular signaling pathways that regulate cell proliferation, migration, and survival.[8][9][10][11]

Caption: Simplified diagram of the ROCK signaling pathway and its inhibition by a quinoline boronic acid derivative.

Conclusion

Quinoline boronic acids represent a promising class of compounds with significant potential in medicinal chemistry and materials science. Computational studies, particularly DFT and molecular docking, are invaluable tools for understanding their fundamental properties and guiding the design of new molecules with desired activities. While there is a need for more systematic computational and experimental data on the parent quinoline boronic acid isomers, the existing research on their derivatives highlights the importance of this chemical scaffold. This guide provides a foundational understanding of the theoretical and computational aspects of quinoline boronic acids, which will be beneficial for researchers working in this exciting field.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Quinoline-5-boronic acid(355386-94-6) 1H NMR spectrum [chemicalbook.com]

- 6. Quinolin-5-ylboronic acid | C9H8BNO2 | CID 5153389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. Rho-associated coiled-coil kinase (ROCK) signaling and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Solubility and Stability of Quinoline-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Quinoline-6-boronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of direct quantitative data for this compound, this document synthesizes information from publicly available sources on the compound itself, alongside data from structurally related compounds such as phenylboronic acid and quinoline, to provide a robust framework for its handling, storage, and application.

Physicochemical Properties

This compound is a heterocyclic aromatic compound containing a quinoline nucleus functionalized with a boronic acid group. Its chemical structure influences its reactivity, solubility, and stability.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BNO₂ | [1][2] |

| Molecular Weight | 172.98 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 144.0°C to 145.0°C | [2] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the literature. However, based on the behavior of similar compounds like phenylboronic acid and the general properties of quinoline, a qualitative and estimated solubility profile can be established.[3][4] Boronic acids, in general, exhibit a range of solubilities depending on the nature of the organic substituent and the solvent.

Table 1: Estimated Solubility of this compound in Common Solvents

| Solvent | Polarity Index | Expected Solubility | Rationale / Notes |

| Water | 10.2 | Slightly Soluble | Quinoline itself is slightly soluble in cold water and more soluble in hot water.[5] The boronic acid group can increase aqueous solubility, but the overall molecule remains largely hydrophobic. |

| Methanol | 5.1 | Soluble | Polar protic solvent, likely to solubilize the compound through hydrogen bonding with the boronic acid and quinoline nitrogen. |

| Ethanol | 4.3 | Soluble | Similar to methanol, expected to be a good solvent. |

| Acetonitrile | 5.8 | Moderately Soluble | Polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | High polarity makes it a good solvent for a wide range of organic compounds. |

| Dichloromethane (DCM) | 3.1 | Sparingly Soluble | Lower polarity may limit solubility. |

| Diethyl Ether | 2.8 | Sparingly Soluble | Phenylboronic acid shows high solubility in ethers, suggesting this compound may also be soluble.[3][4] |

| Toluene | 2.4 | Poorly Soluble | Non-polar solvent, not expected to be effective. |

Stability Characteristics

The stability of this compound is a critical consideration for its storage and use in synthetic applications. Boronic acids are known to be susceptible to several degradation pathways.

Thermal Stability

The melting point of this compound is reported to be in the range of 144-145°C, suggesting good thermal stability under typical laboratory conditions.[2] However, like other boronic acids, it can undergo dehydration at elevated temperatures to form the corresponding cyclic anhydride, a boroxine. This process is often reversible in the presence of water. Thermal analysis of quinoline derivatives suggests that decomposition generally occurs at temperatures significantly above the melting point.[6][7]

pH-Dependent Stability

Oxidative Stability

Oxidative degradation is a primary concern for boronic acids.[8][11][12] The carbon-boron bond can be cleaved by oxidizing agents, including atmospheric oxygen, particularly in the presence of metal ions or under basic conditions. This process, known as oxidative deboronation, results in the formation of the corresponding phenol (6-hydroxyquinoline) and boric acid.[11] For boronic acids in biological contexts, oxidation by reactive oxygen species is a significant stability issue.[12]

Photostability

Quinoline and its derivatives can undergo photodegradation upon exposure to light.[13] Studies on quinoline have shown that it degrades in sunlight with a half-life that can vary depending on environmental conditions.[13] The degradation can be influenced by factors such as pH and the presence of photosensitizers.[13] Therefore, it is recommended to store this compound protected from light.

Experimental Protocols

Protocol for Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in aqueous buffers of different pH.

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of solid this compound to separate vials containing a known volume of each buffer solution.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations to determine the solubility at each pH.

Protocol for Stability Assessment by HPLC

This protocol describes a general method for assessing the stability of this compound under various stress conditions.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Dilute the stock solution into aqueous solutions of known pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and incubate at a controlled temperature (e.g., 50 °C).

-

Oxidative Degradation: Dilute the stock solution into a solution containing an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the solid compound and the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber). A dark control should be run in parallel.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the withdrawn samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

-

Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

Logical Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Potential Degradation Pathways

Caption: Potential Degradation Pathways of this compound.

Potential Involvement in Signaling Pathways

Quinoline-based molecules have been investigated as inhibitors of various kinase signaling pathways implicated in cancer. While the direct role of this compound in these pathways is not established, its derivatives are of significant interest.

Caption: Potential Targeting of Kinase Signaling Pathways by Quinoline Derivatives.

Conclusion

This compound is a valuable synthetic intermediate with moderate stability. While specific quantitative data on its solubility and stability are limited, this guide provides a framework based on the known properties of related compounds. Researchers and drug development professionals should handle this compound with consideration for its potential degradation via oxidation, dehydration, and protodeboronation. It is recommended to store this compound in a cool, dry, and dark environment and to use it in a timely manner after preparation of solutions. Further experimental validation of its solubility and stability profile under specific application conditions is highly encouraged.

References

- 1. Quinolin-6-ylboronic Acid (contains varying amounts of Anhydride) | C9H8BNO2 | CID 4192671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials | XIV Encontro de Catálise do Norte, Nordeste e Centro-Oeste [submissao.sbcat.org]

- 4. d-nb.info [d-nb.info]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (PDF) Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. (2016) | Paul Alan Cox | 284 Citations [scispace.com]

- 11. pnas.org [pnas.org]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Quinoline-6-boronic Acid: A Technical Guide for Researchers and Drug Development Professionals

An in-depth guide on the commercial availability, core applications, and handling of Quinoline-6-boronic acid, a key building block in modern medicinal chemistry.

Introduction

This compound is a versatile heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, combining a quinoline core with a reactive boronic acid functional group, makes it an invaluable building block for the synthesis of complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of its commercial availability, key synthetic applications, and its role in the development of targeted therapeutics, with a focus on inhibitors of Homeodomain-Interacting Protein Kinase 2 (HIPK2) and Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2).

Commercial Availability and Suppliers

This compound and its derivatives, such as the pinacol ester, are readily available from a variety of chemical suppliers. Researchers can procure these compounds in various purities and quantities to suit their specific research needs. Below is a summary of prominent suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Thermo Scientific Chemicals | This compound | 376581-24-7 | C₉H₈BNO₂ | 172.98 | 97% |

| Santa Cruz Biotechnology | This compound | 376581-24-7 | C₉H₈BNO₂ | 172.9 | ≥99%[1] |

| Apollo Scientific | This compound | 376581-24-7 | C₉H₈BNO₂ | - | ≥95% |

| Oakwood Chemical | This compound | 376581-24-7 | C₉H₈BNO₂ | 172.98 | - |

| United States Biological | Quinolin-6-yl-boronic acid | - | - | - | Reagent Grade |

| Parchem | This compound, Pinacol Ester | 406463-06-7 | - | - | - |

Physicochemical Properties and Safety Information

Physical and Chemical Properties:

-

Appearance: Typically a white to light yellow powder or crystalline solid.

-

Molecular Formula: C₉H₈BNO₂

-

Molecular Weight: 172.98 g/mol

-

CAS Number: 376581-24-7

Safety and Handling:

This compound is an irritant and requires careful handling in a laboratory setting.[2]

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Precautionary Measures:

-

First Aid:

Key Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound is an excellent substrate for this palladium-catalyzed reaction, allowing for the facile introduction of the quinoline moiety into a wide array of molecular scaffolds. This versatility is a key reason for its prominence in drug discovery programs.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific substrates used.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound (or its pinacol ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (if required by the catalyst, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and ligand (if necessary).

-

Solvent and Base Addition: Add the anhydrous solvent and the base (2.0-3.0 equiv). If using a mixed solvent system (e.g., dioxane/water), degas the mixture thoroughly.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Quinoline-based compounds have emerged as privileged scaffolds in the development of kinase inhibitors. The ability to functionalize the quinoline core using this compound in Suzuki-Miyaura coupling reactions has been instrumental in the synthesis of potent and selective inhibitors for various kinases, including HIPK2 and CaMKK2.[5][6]

Inhibition of Homeodomain-Interacting Protein Kinase 2 (HIPK2)

HIPK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, apoptosis, and developmental processes.[7] Dysregulation of HIPK2 has been implicated in various diseases, including cancer and fibrosis, making it an attractive therapeutic target.[7][8][9] Borylated quinolines have been utilized in the development of potential boron-based HIPK2 inhibitors.[10]